molecular formula C13H11N3O8S B512666 Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate CAS No. 113408-04-1

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate

Cat. No.: B512666
CAS No.: 113408-04-1
M. Wt: 369.31g/mol
InChI Key: IIGUNLSMXWMKEU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, such as in a reaction or a product .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the reactants, conditions, and steps involved in the synthesis .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. These properties can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular level to produce its effect. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions to be taken while handling the compound .

Future Directions

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Properties

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O8S/c1-3-24-13(19)9-8-6(15(20)21)4-7(16(22)23)10(18)11(8)25-12(9)14-5(2)17/h4,18H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUNLSMXWMKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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